Butyl(3-phenylbutyl)amine hydrochloride
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Overview
Description
Butyl(3-phenylbutyl)amine hydrochloride is a chemical compound with the molecular formula C14H24ClN. It is a hydrochloride salt of butyl(3-phenylbutyl)amine, which belongs to the class of organic secondary amines. This compound is widely used in scientific research due to its versatility and various applications in drug synthesis, organic chemistry studies, and biological assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butyl(3-phenylbutyl)amine hydrochloride typically involves the reaction of butylamine with 3-phenylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Butyl(3-phenylbutyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Butyl(3-phenylbutyl)amine hydrochloride is widely used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological assays to study enzyme interactions and protein functions.
Medicine: It is used in drug synthesis and development, particularly in the creation of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of butyl(3-phenylbutyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Butyl(3-phenylbutyl)amine hydrochloride can be compared with other similar compounds such as:
Butylamine: A primary amine with similar chemical properties but different reactivity.
Phenylbutylamine: Another secondary amine with a phenyl group, used in similar applications.
N-Butylbenzylamine: A compound with a similar structure but different functional groups, leading to different reactivity and applications.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
N-butyl-3-phenylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-3-4-11-15-12-10-13(2)14-8-6-5-7-9-14;/h5-9,13,15H,3-4,10-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNIHGLZNGKTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCC(C)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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